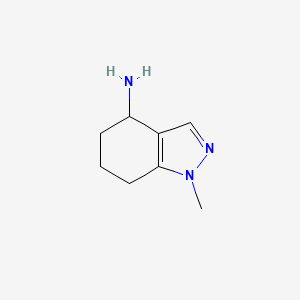![molecular formula C11H21NO4 B1371043 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid CAS No. 1155990-96-7](/img/structure/B1371043.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and ease of removal .
Mechanism of Action
Target of Action
It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where they protect the amino group during the synthesis process .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protecting group during peptide synthesis, preventing unwanted reactions with the amino group . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
As a boc-protected amino acid, it is likely involved in peptide synthesis pathways .
Pharmacokinetics
As a boc-protected amino acid, its bioavailability would be influenced by factors such as its protection and deprotection, the efficiency of its incorporation into peptides, and its stability under physiological conditions .
Result of Action
As a boc-protected amino acid, it plays a crucial role in peptide synthesis, enabling the selective formation of peptide bonds without unwanted side reactions .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid include the pH and temperature of the reaction environment, the presence of other reactive groups, and the specific conditions under which peptide synthesis is carried out .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid typically involves the reaction of 2-amino-2-methylpentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Reaction with nucleophiles in the presence of a base.
Major Products:
Deprotection: 2-amino-2-methylpentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid is extensively used in peptide synthesis as a protecting group for amino acids. Its stability under a wide range of conditions makes it ideal for multi-step synthesis processes. Additionally, it is used in the synthesis of pharmaceuticals, where protecting groups are crucial for the selective modification of functional groups .
Comparison with Similar Compounds
- N-[(tert-butoxy)carbonyl]glycine
- N-[(tert-butoxy)carbonyl]alanine
- N-[(tert-butoxy)carbonyl]valine
Uniqueness: 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid is unique due to its specific structure, which provides steric hindrance and stability, making it particularly useful in peptide synthesis. Compared to other Boc-protected amino acids, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYXUNJTZYRILK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

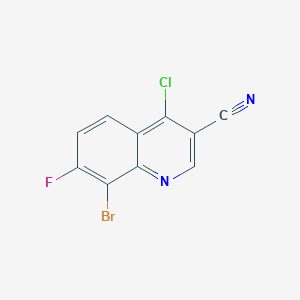
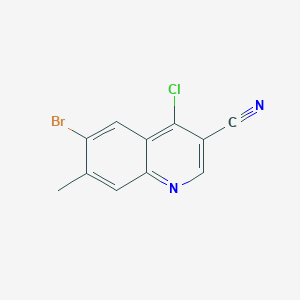
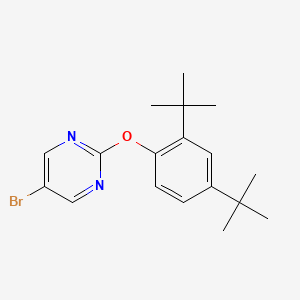

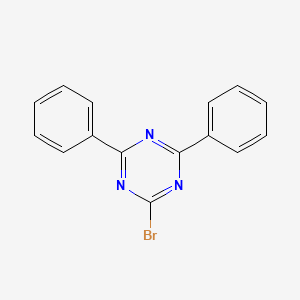
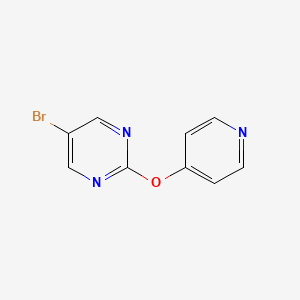
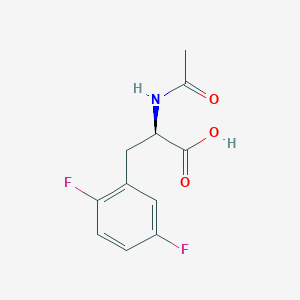

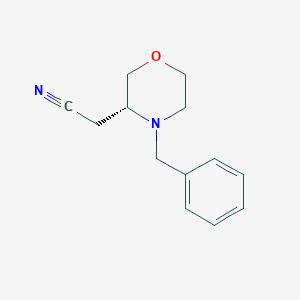
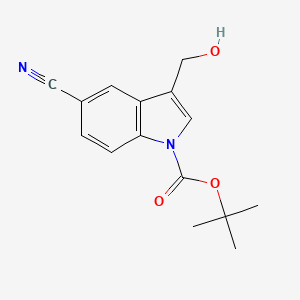
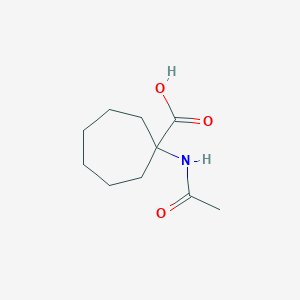
![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)
